(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including a chloro-substituted aromatic ring, an ethoxyphenyl group, and a dihydropyran ring with hydroxymethyl and methoxy substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the aromatic core: This could involve Friedel-Crafts alkylation to introduce the ethoxyphenyl group onto the chloro-substituted benzene ring.
Construction of the dihydropyran ring: This might be achieved through a series of cyclization reactions, possibly involving the use of protecting groups to ensure selective functionalization.
Introduction of hydroxymethyl and methoxy groups: These functional groups could be introduced through nucleophilic substitution reactions or via the use of organometallic reagents.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology
Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.
Medicine
Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-ethoxy-3,4-dihydropyran-3,4-diol
Uniqueness
The specific combination of functional groups and stereochemistry in “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” makes it unique. Its structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H25ClO6 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol |
InChI |
InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1 |
InChI Key |
KDFRSUSFBDLIIP-BDTNDASRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.